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Compound of Interest

Compound Name: Pentadec-5-en-1-yne

Cat. No.: B15418928 Get Quote

The unambiguous structural determination of long-chain unsaturated hydrocarbons such as

Pentadec-5-en-1-yne is a critical step in various research and development fields, including

natural product synthesis and drug discovery. The presence of both alkene and alkyne

functionalities, along with the potential for stereoisomerism at the double bond, necessitates a

multi-faceted analytical approach. This guide provides a comparative overview of key

spectroscopic techniques, supported by experimental data and detailed protocols, to aid

researchers in the structural confirmation of Pentadec-5-en-1-yne and related compounds.

Comparative Analysis of Spectroscopic Data
A combination of spectroscopic methods is essential for the complete structural elucidation of

Pentadec-5-en-1-yne. Each technique provides unique and complementary information, as

summarized below. The following data represents expected values based on the analysis of

analogous long-chain alkenynes.

Table 1: Summary of Expected Spectroscopic Data for Pentadec-5-en-1-yne
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Technique Parameter
Expected

Value/Observation
Structural Inference

¹H-NMR Chemical Shift (δ) ~5.4 ppm (m, 2H)
Olefinic protons (-

CH=CH-)

~2.1 ppm (m, 2H)
Allylic protons (=CH-

CH₂-)

~2.0 ppm (t, 1H)
Terminal alkyne

proton (≡C-H)

~1.3-1.4 ppm (m)
Methylene protons (-

CH₂-)

~0.9 ppm (t, 3H)
Terminal methyl

protons (-CH₃)

¹³C-NMR Chemical Shift (δ) ~130 ppm
Olefinic carbons (-

CH=CH-)

~84 ppm
Alkyne carbon (-

C≡CH)

~68 ppm
Alkyne carbon (-

C≡CH)

~32-22 ppm
Methylene carbons (-

CH₂-)

~14 ppm
Terminal methyl

carbon (-CH₃)

Mass Spec. (EI)
Molecular Ion Peak

[M]⁺
m/z 206.19

Molecular weight

confirmation (C₁₅H₂₆)

Fragmentation Pattern

Prominent peaks from

cleavage at allylic and

propargylic positions

Location of

unsaturation

FTIR Wavenumber (cm⁻¹)
~3300 cm⁻¹ (strong,

sharp)

Terminal alkyne C-H

stretch
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~2100 cm⁻¹ (weak,

sharp)
Alkyne C≡C stretch

~1650 cm⁻¹ (weak) Alkene C=C stretch

~3010 cm⁻¹ (medium) Olefinic C-H stretch

~965 cm⁻¹ (for E-

isomer)

Out-of-plane C-H

bend (trans)

Experimental Protocols
Detailed and standardized experimental procedures are crucial for obtaining high-quality,

reproducible data for structural elucidation.

Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of the sample and obtain the mass spectrum for molecular

weight and fragmentation analysis.

Instrumentation: A gas chromatograph coupled to an electron ionization (EI) mass

spectrometer.

Procedure:

Sample Preparation: Dissolve 1 mg of the synthesized Pentadec-5-en-1-yne in 1 mL of a

volatile solvent such as hexane or dichloromethane.

Injection: Inject 1 µL of the prepared sample into the GC inlet, which is typically maintained

at a temperature of 250°C.

Chromatographic Separation: Utilize a non-polar capillary column (e.g., DB-5ms, 30 m x

0.25 mm, 0.25 µm film thickness). Program the oven temperature to start at 50°C for 2

minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.

Mass Spectrometry: As the compound elutes from the column, it is introduced into the ion

source of the mass spectrometer (maintained at 230°C). Acquire mass spectra over a

range of m/z 40-500.
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Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

deduce structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed information about the carbon-hydrogen framework of the

molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of Pentadec-5-en-1-yne in 0.6 mL

of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H-NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Key parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and

a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

¹³C-NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse

sequence. This typically requires a larger number of scans (e.g., 1024 or more) due to the

lower natural abundance of ¹³C.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier

transformation, phase correction, and baseline correction. Integrate the signals in the ¹H-

NMR spectrum and assign the chemical shifts for all unique protons and carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the key functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Procedure:

Sample Preparation: For a liquid sample, a small drop can be placed between two salt

plates (e.g., NaCl or KBr) to form a thin film.
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Spectrum Acquisition: Place the salt plates in the sample holder of the FTIR spectrometer.

Acquire the spectrum, typically over a range of 4000-400 cm⁻¹, by co-adding a number of

scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Background Correction: A background spectrum (without the sample) should be acquired

and subtracted from the sample spectrum to remove contributions from atmospheric CO₂

and water.

Data Analysis: Identify the characteristic absorption bands corresponding to the alkyne

and alkene functional groups.

Visualizing the Elucidation Workflow and Logic
The following diagrams illustrate the logical workflow for the structural elucidation of Pentadec-
5-en-1-yne.
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Caption: Workflow for the structural elucidation of Pentadec-5-en-1-yne.
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Proposed Structure: Pentadec-5-en-1-yne

Supporting Spectroscopic Evidence

CH3(CH2)8-CH=CH-CH2-CH2-C≡CH

MS: M+ at m/z 206

Confirms Molecular Formula
(C15H26)

1H-NMR: δ ~5.4 ppm

Corresponds to
-CH=CH- protons

1H-NMR: δ ~2.0 ppm

Corresponds to
≡C-H proton

13C-NMR: δ ~84, 68 ppm

Corresponds to
-C≡C- carbons

FTIR: ~3300 cm-1

Indicates terminal
alkyne C-H

FTIR: ~2100 cm-1

Indicates alkyne
C≡C bond

Click to download full resolution via product page

To cite this document: BenchChem. [A Comparative Guide to the Structural Elucidation of
Pentadec-5-en-1-yne]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15418928#structural-elucidation-and-confirmation-of-
pentadec-5-en-1-yne]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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